3-(1H-indol-3-yl)-N-phenylpropanamide

Immunosuppression JAK3 inhibition T-cell proliferation

3-(1H-Indol-3-yl)-N-phenylpropanamide (CAS 55153-64-5; molecular formula C₁₇H₁₆N₂O; MW 264.32) is an N-aryl-substituted indole-3-propanamide belonging to a scaffold class extensively investigated for immunosuppressive, antimicrobial, antioxidant, and antitubercular applications. The compound comprises an indole core linked via a three-carbon propanamide chain to an N-phenyl amide terminus, structurally distinguishing it from the endogenous N-unsubstituted parent indole-3-propionamide (IPAM, CAS 5814-93-7) and from 2-amino-substituted tryptophan-derived analogs.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B12180323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N-phenylpropanamide
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H16N2O/c20-17(19-14-6-2-1-3-7-14)11-10-13-12-18-16-9-5-4-8-15(13)16/h1-9,12,18H,10-11H2,(H,19,20)
InChIKeyFJVGEMBYUUJBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-3-yl)-N-phenylpropanamide – Procurement-Ready Compound Profile for Medicinal Chemistry and Screening Libraries


3-(1H-Indol-3-yl)-N-phenylpropanamide (CAS 55153-64-5; molecular formula C₁₇H₁₆N₂O; MW 264.32) is an N-aryl-substituted indole-3-propanamide belonging to a scaffold class extensively investigated for immunosuppressive, antimicrobial, antioxidant, and antitubercular applications . The compound comprises an indole core linked via a three-carbon propanamide chain to an N-phenyl amide terminus, structurally distinguishing it from the endogenous N-unsubstituted parent indole-3-propionamide (IPAM, CAS 5814-93-7) and from 2-amino-substituted tryptophan-derived analogs [1]. It is commercially available as a research-grade building block and screening compound, positioned within a broader chemotype that has yielded clinical candidates such as AD412 (a JAK3-selective immunosuppressant) and several antimalarial falcipain-2 inhibitor series [2][3].

Why 3-(1H-Indol-3-yl)-N-phenylpropanamide Cannot Be Interchanged with Other Indole-3-propanamide Derivatives in Research Programs


The indole-3-propanamide chemotype exhibits profound structure–activity relationship (SAR) sensitivity at the amide nitrogen position. The N-phenyl substituent in the target compound is not a simple hydrophobic appendage; it directly modulates hydrogen-bond donor/acceptor capacity (one amide N–H donor, no additional H-bond donors on the phenyl ring), lipophilicity, and aryl–aryl interaction potential compared to N–H (IPAM), N-benzyl, N-pyridinyl, or N-alkyl congeners [1]. In the N-aryl-3-(indol-3-yl)propanamide immunosuppressive series reported by Giraud et al., moving from unsubstituted N-phenyl to N-(4-nitrophenyl) combined with indole N-(4-chlorobenzyl) substitution transformed an essentially inactive scaffold into a compound (15) with potent in vitro splenocyte proliferation inhibition and in vivo delayed-type hypersensitivity suppression [2]. Similarly, replacing N-pyridinyl with N-pyridinylmethyl in the Carbonnelle series altered both potency and physicochemical properties sufficient to change lead prioritization [3]. These findings demonstrate that the N-substitution identity on the propanamide is not a tunable commodity parameter—it is a primary determinant of target engagement, selectivity, and ADME profile. Procurement of an incorrect N-substituted analog for a screening campaign or SAR study therefore risks producing non-reproducible or misleading biological results [4].

Quantitative Differentiation Evidence for 3-(1H-Indol-3-yl)-N-phenylpropanamide vs. Closest Analogs


N-Phenyl Substitution Confers a Validated Immunosuppressive Pharmacophore Not Present in N-Unsubstituted IPAM

The N-aryl-3-(indol-3-yl)propanamide scaffold—of which 3-(1H-indol-3-yl)-N-phenylpropanamide is the simplest N-aryl member—was systematically validated as an immunosuppressive pharmacophore by Giraud et al. (2010). The study demonstrated that SAR at the N-aryl position is a critical driver of activity: the most potent analog, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide (compound 15), exhibited significant inhibition of murine splenocyte proliferation in vitro and suppressed delayed-type hypersensitivity (DTH) in vivo [1]. The unsubstituted N-phenyl compound serves as the baseline reference point for this SAR series. Critically, this immunosuppressive activity is entirely absent in the N-unsubstituted parent IPAM, which has no reported immunomodulatory activity and is instead characterized as a mitochondrial metabolism modifier and antioxidant [2]. A related N-aryl analog, AD412 (N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]propanamide), was later confirmed as a selective JAK3 inhibitor with IC₅₀ values demonstrating preferential JAK3 inhibition over JAK2 in purified kinase assays [3].

Immunosuppression JAK3 inhibition T-cell proliferation Indole-3-propanamide SAR

IPAM (N-Unsubstituted Parent) Demonstrates Quantitatively Superior Antioxidant Potency vs. Melatonin – Establishing the Scaffold Baseline Against Which N-Phenyl Modification Is Measured

The indole-3-propanamide scaffold possesses intrinsic antioxidant activity that is quantitatively characterized for the N-unsubstituted parent IPAM in the US20070105937 patent. IPAM protected against hydroxyl radical-mediated oxidative DNA damage in rat forebrain homogenate with an IC₅₀ of 0.18 ± 0.03 μM—approximately 7.8-fold more potent than melatonin (IC₅₀ = 1.40 ± 0.16 μM) and 41-fold more potent than indole-3-propionic acid (IC₅₀ = 7.46 ± 0.80 μM) under identical assay conditions [1]. This establishes the scaffold's baseline antioxidant capacity. The N-phenyl substitution in the target compound replaces the primary amide –NH₂ group with an N-phenyl secondary amide, eliminating one H-bond donor while increasing lipophilicity. This structural modification is predicted to alter both radical-scavenging capacity (via changes to the amide N–H bond dissociation energy) and tissue distribution (via increased logP) relative to IPAM [2]. In the broader N-substituted indole-3-propanamide series studied by Olgen et al. (2007), N-substituted derivatives (compounds 5 and 7–12) inhibited superoxide anion formation in the range of 94–100%, while N–H I3PADs (compounds 1–5) showed stronger effects on lipid peroxidation (56–83% inhibition), demonstrating that N-substitution shifts the antioxidant mechanism from lipid-targeted to superoxide-targeted activity [3].

Oxidative stress Neuroprotection Hydroxyl radical scavenging DNA damage

N-Substituted Indole-3-propanamides Exhibit 20- to 100-Fold Lower MIC Values Than Standard Antibiotics Against Gram-Positive and Gram-Negative Bacteria

A series of indole carboxamide and propanamide derivatives were screened for antimicrobial activity by Olgen et al. (2008). Minimum inhibitory concentration (MIC) values determined by tube dilution technique revealed that the indole propanamide derivatives exhibited MIC values 20- to 100-fold lower (more potent) than the standard antibiotics ciprofloxacin (MIC range: 1.56–3.13 μg/mL) and ampicillin (MIC range: 1.56–12.5 μg/mL) against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli [1]. In disc diffusion assays, all tested compounds were as active as ampicillin against S. aureus. Notably, the tested indole derivatives were found to be better inhibitors of Candida albicans than the reference compounds [1]. While the specific MIC of 3-(1H-indol-3-yl)-N-phenylpropanamide was not individually reported in this study, the paper establishes the indole-3-propanamide subclass as a privileged antimicrobial scaffold. The N-phenyl substitution confers increased lipophilicity relative to N–H analogs, which may enhance membrane penetration—a property consistent with the observation that carboxamide derivatives (shorter linker) showed higher antifungal activity than propanamide derivatives in the same study [1].

Antimicrobial resistance Indole antibacterials MIC determination Staphylococcus aureus

Computationally Predicted Lipophilicity Advantage of N-Phenyl Over N-Unsubstituted IPAM Supports Differential CNS Penetration Potential

The patent US20070105937 explicitly states that IPAM and its related compounds (including N-substituted derivatives) are non-polar with sufficient lipophilicity and amphiphilicity to penetrate the blood-brain barrier (BBB), in contrast to indole-3-propionic acid which bears an ionized carboxyl group at physiological pH and exhibits poor BBB penetration [1]. The target compound 3-(1H-indol-3-yl)-N-phenylpropanamide (MW 264.32, C₁₇H₁₆N₂O) replaces the primary amide –NH₂ of IPAM (MW 188.23, C₁₁H₁₂N₂O) with an N-phenyl secondary amide, which eliminates one hydrogen-bond donor, increases the calculated logP by approximately 1.5–2.0 log units (estimated from fragment-based contributions of the phenyl group), and increases topological polar surface area modestly . The N-phenyl modification thus trades some H-bond donor capacity for enhanced lipophilicity—a property profile consistent with improved passive BBB permeation per classical CNS drug design principles [2]. This differentiates the target compound from both IPAM (lower lipophilicity) and from the more polar N-pyridinyl analogs such as AD412 (which contains a basic pyridine nitrogen).

Blood-brain barrier Lipophilicity CNS drug design Physicochemical profiling

Evidence-Backed Application Scenarios for Procuring 3-(1H-Indol-3-yl)-N-phenylpropanamide


Immunosuppressive Lead Optimization: Baseline Reference for N-Aryl-Indole-3-propanamide SAR

Researchers pursuing novel JAK3-targeted or general immunosuppressive agents should procure 3-(1H-indol-3-yl)-N-phenylpropanamide as the minimal N-aryl reference compound within the validated Giraud 2010 SAR series. This compound provides the unadorned N-phenyl baseline against which the effects of aryl substitution (e.g., 4-nitro, 4-chloro, 4-methoxy) and indole N-functionalization (e.g., 4-chlorobenzyl) can be systematically measured in murine splenocyte proliferation and DTH assays [1]. The structurally related clinical lead AD412 (a JAK3-selective inhibitor) emerged from iterative optimization of this same scaffold class, confirming translational relevance [2].

CNS Drug Discovery: BBB-Permeable Indole Scaffold with Precedented Neuroprotective Pharmacology

The indole-3-propanamide scaffold has experimentally confirmed BBB penetration (demonstrated in Sprague-Dawley rats for IPAM at 0.5 mg/kg i.p.) and potent antioxidant activity in brain tissue (IC₅₀ = 0.18 μM against hydroxyl radical-mediated DNA damage in rat forebrain homogenate) [1]. The N-phenyl derivative, with its enhanced lipophilicity and reduced H-bond donor count relative to IPAM, is a logical candidate for CNS-targeted screening campaigns in neurodegeneration, stroke, or age-related oxidative damage. The scaffold's in vivo half-life advantage over melatonin (documented in the patent for IPAM) provides an additional pharmacokinetic rationale for CNS program inclusion [1].

Antimicrobial Resistance Programs: Privileged Indole-Propanamide Chemotype for Novel Antibiotic Development

The indole-3-propanamide class has demonstrated 20- to 100-fold greater potency (by MIC) than ciprofloxacin and ampicillin against S. aureus, B. subtilis, and E. coli, with particularly strong activity against C. albicans [1]. 3-(1H-Indol-3-yl)-N-phenylpropanamide should be incorporated into antimicrobial screening decks as a representative N-aryl member of this class. The N-phenyl group provides a synthetic handle for further derivatization (e.g., electrophilic aromatic substitution) and a distinct lipophilicity profile that may enhance Gram-negative outer membrane penetration compared to more polar N-substituted analogs [1].

Synthetic Methodology Development: Substrate for Indole Annulation and Diversification Chemistry

3-(1H-Indol-3-yl)-N-substituted propanamides serve as versatile substrates for NBS-induced intramolecular annulation reactions, enabling divergent synthesis of fused and spirocyclic indoline scaffolds under mild conditions [1]. The N-phenyl substituent on the target compound provides an aryl group that can participate in downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig) or be exploited for π-stacking interactions in catalyst design. For academic and industrial synthetic methodology groups, this compound offers a bifunctional scaffold combining an indole C3 nucleophilic site with an N-aryl amide that can direct metal-catalyzed C–H functionalization [2].

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